Z-Asp-CH2-DCB
Overview
Description
Mechanism of Action
Target of Action
Z-Asp-CH2-DCB is an irreversible, broad-spectrum caspase inhibitor . Caspases are a family of cysteine proteases that play a key role in apoptosis (programmed cell death) and inflammation . The primary targets of this compound are caspase-3 and caspase-6, with IC50 values of 1.1 and 4.1 μM respectively .
Mode of Action
This compound interacts with its targets (caspases) by irreversibly inhibiting their activity . This inhibition blocks the production of several cytokines, including IL-1β, TNF-α, IL-6, and IFN-γ, in staphylococcal enterotoxin B (SEB)-stimulated peripheral blood mononuclear cells (PBMC) . It also reduces SEB-1-stimulated T-cell proliferation in a dose-dependent manner .
Biochemical Pathways
The inhibition of caspase activity by this compound affects the apoptosis pathway, a crucial biological process for maintaining cellular homeostasis . By blocking the production of cytokines, this compound also impacts the inflammatory response pathway .
Pharmacokinetics
It is noted that this compound is cell-permeable , suggesting it can readily cross cell membranes, which may influence its bioavailability and distribution.
Result of Action
The inhibition of caspase activity by this compound results in the prevention of apoptosis, or programmed cell death . This can have significant effects at the molecular and cellular levels, including the prevention of DNA fragmentation induced by various stimuli . Additionally, this compound has been shown to have anti-ischemic effects in vivo .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s ability to inhibit cytokine production and T-cell proliferation is dose-dependent . .
Biochemical Analysis
Biochemical Properties
Z-Asp-CH2-DCB plays a significant role in biochemical reactions, particularly in the inhibition of caspases, a family of protease enzymes playing essential roles in programmed cell death (apoptosis). Specifically, this compound has IC50 values of 1.1 and 4.1 μM for caspase-3 and caspase-6 respectively .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It inhibits hypoxia-induced apoptosis, thereby influencing cell function . It also shows anti-ischemic effects in vivo . In the context of cellular metabolism, this compound can block the production of IL-1β, TNF-α, IL-6, and IFN-γ in staphylococcal enterotoxin B (SEB)-stimulated peripheral blood mononuclear cells (PBMC) .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its action as a caspase inhibitor. It binds to caspases, inhibiting their activity and thereby preventing apoptosis . This binding interaction with caspases is a key part of its mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to affect the kinetics of cell differentiation. For example, it has been reported to significantly delay the formation of tracheary elements in Zinnia xylogenic cell cultures .
Dosage Effects in Animal Models
In animal models, specifically in male Sprague-Dawley rats, this compound administered at a dosage of 1 mg intraperitoneally every day for 3 weeks prevented SU5416-induced septal cell apoptosis .
Transport and Distribution
Given its cell-permeable nature , it is likely to be able to cross cell membranes and distribute throughout the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-Asp-CH2-DCB typically involves the condensation of aspartic acid with the corresponding anhydride under suitable conditions . The process includes the use of protective groups such as benzyloxycarbonyl to protect the aspartic acid residues from unwanted side reactions . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product’s stability and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality. The compound is usually produced in solid form and stored under specific conditions to prevent degradation .
Chemical Reactions Analysis
Types of Reactions
Z-Asp-CH2-DCB undergoes various chemical reactions, including:
Substitution Reactions: Involving the replacement of functional groups within the molecule.
Hydrolysis: Breaking down the compound in the presence of water, often leading to the formation of aspartic acid derivatives.
Common Reagents and Conditions
Solvents: Dimethyl sulfoxide (DMSO) is commonly used to dissolve this compound for various reactions.
Catalysts: Specific catalysts may be employed to facilitate the reactions, depending on the desired outcome.
Major Products Formed
The major products formed from the reactions of this compound include derivatives of aspartic acid and other related compounds, depending on the reaction conditions and reagents used .
Scientific Research Applications
Z-Asp-CH2-DCB has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the synthesis of peptide compounds.
Biology: Employed in studies related to apoptosis and inflammation, as it inhibits caspase activity.
Industry: Utilized in the development of new drugs and therapeutic agents targeting caspase-related pathways.
Comparison with Similar Compounds
Similar Compounds
Z-VAD-FMK: Another broad-spectrum caspase inhibitor with similar inhibitory effects on apoptosis.
Q-VD-OPh: A potent caspase inhibitor known for its high specificity and effectiveness.
Uniqueness
Z-Asp-CH2-DCB is unique due to its irreversible inhibition of caspases and its ability to inhibit proteases with caspase-like activity. This broad-spectrum inhibition makes it a valuable tool in various research applications, particularly in studying apoptosis and inflammation .
Properties
IUPAC Name |
(3S)-5-(2,6-dichlorobenzoyl)oxy-4-oxo-3-(phenylmethoxycarbonylamino)pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2NO7/c21-13-7-4-8-14(22)18(13)19(27)29-11-16(24)15(9-17(25)26)23-20(28)30-10-12-5-2-1-3-6-12/h1-8,15H,9-11H2,(H,23,28)(H,25,26)/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKJMFCOMZYPWCO-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC(=O)O)C(=O)COC(=O)C2=C(C=CC=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CC(=O)O)C(=O)COC(=O)C2=C(C=CC=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of Z-Asp-CH2-DCB?
A1: this compound acts as a broad-spectrum inhibitor of caspases. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q2: How does this compound inhibit caspases?
A2: While the precise mechanism remains unelucidated, it is believed to involve binding to the active site of caspases, preventing substrate cleavage. [, , ]
Q3: What are the downstream consequences of caspase inhibition by this compound?
A3: Blocking caspase activity with this compound effectively inhibits various apoptotic hallmarks, including DNA fragmentation, nuclear condensation, and formation of apoptotic bodies. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] This ultimately prevents or delays apoptotic cell death.
Q4: Is the inhibition of apoptosis by this compound always complete?
A4: While highly effective, this compound may not completely block cell death in all contexts. Some studies report that while apoptotic features are inhibited, alternative cell death pathways like necrosis may still occur. [, , , , ]
Q5: Does this compound influence cellular pathways other than apoptosis?
A5: Yes, research suggests that this compound can impact other cellular processes besides apoptosis, including cell cycle progression, oxidative stress, and ribosomal RNA fragmentation. [, , , , , ] Further research is needed to fully understand these effects.
Q6: Are there specific caspases that this compound shows higher affinity for?
A6: While this compound is a broad-spectrum inhibitor, studies indicate some variation in its effectiveness against different caspases. For example, it has shown greater efficacy in blocking caspase-3 activity compared to caspase-1 in specific contexts. [, , , ]
Q7: What is the molecular formula and weight of this compound?
A7: This information is not provided in the research papers.
Q8: Is there any spectroscopic data available for this compound?
A8: The research papers do not offer any spectroscopic data for this compound.
Q9: What is the stability of this compound under various storage conditions?
A9: The provided research does not contain information regarding the stability of this compound under different storage conditions.
Q10: Has the compatibility of this compound been studied with different cell lines or organisms?
A10: Yes, the research demonstrates the use of this compound in various cell lines (e.g., HL-60, U937, HeLa, FM3A), primary cells (e.g., rat cultured hippocampal neurons, bovine glomerular endothelial cells), and even plant models (e.g., tobacco leaves, Vicia faba). [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] This suggests broad compatibility, although specific responses can vary.
Q11: How does the structure of this compound contribute to its caspase inhibitory activity?
A11: While the provided research doesn't offer a detailed SAR analysis, the presence of an aspartic acid residue within the structure is likely crucial for its ability to mimic caspase substrates and bind to their active sites. [, ]
Q12: Have any modifications to the structure of this compound been explored to improve its efficacy or selectivity?
A12: The provided research primarily focuses on this compound itself, and no information is given regarding potential structural modifications for optimization.
Q13: Are there specific formulation strategies for this compound to improve its solubility, stability, or delivery?
A13: The provided research does not discuss specific formulation strategies for this compound.
Q14: What is known about the toxicity and safety profile of this compound?
A14: The primary focus of the provided research is to investigate the mechanisms of action of this compound in the context of cell death and related pathways. Information regarding its toxicity profile, potential adverse effects, or long-term consequences is not detailed in these studies.
Q15: Are there any SHE regulations specific to the use and handling of this compound?
A15: The research papers do not provide information on specific SHE regulations for this compound. As with any laboratory reagent, proper handling, storage, and disposal procedures should be followed.
Q16: What is known about the pharmacokinetic properties of this compound (absorption, distribution, metabolism, excretion)?
A16: The provided research primarily focuses on the in vitro effects of this compound. Detailed information regarding its pharmacokinetic properties is not available in these studies.
Q17: How effective is this compound in inhibiting caspase activity in vivo?
A17: While some studies utilize in vivo models to examine the effects of this compound on tumor growth and other processes, they don't explicitly measure its in vivo caspase inhibitory activity. [, ]
Q18: What in vitro assays are commonly used to assess the efficacy of this compound?
A18: Common in vitro assays used in the research to evaluate this compound efficacy include:
- Cell viability assays: To assess the ability of this compound to protect cells from death induced by various stimuli (e.g., anticancer drugs, TNF-α, hypoxia). [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
- DNA fragmentation assays: To determine the extent of DNA laddering, a hallmark of apoptosis, and how this compound modulates this process. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
- Caspase activity assays: To directly measure the activity of specific caspases and the inhibitory effect of this compound on them. [, , , , , ]
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